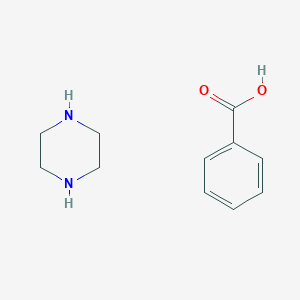
Benzoic acid--piperazine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid–piperazine (1/1) is a compound formed by the combination of benzoic acid and piperazine in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while piperazine is a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–piperazine (1/1) typically involves the condensation reaction between benzoic acid and piperazine. One common method is to dissolve benzoic acid in a suitable solvent, such as ethanol, and then add piperazine to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of the desired compound. The reaction can be represented as follows:
C6H5COOH+C4H10N2→C6H5COO−C4H10N2+
Industrial Production Methods
Industrial production of benzoic acid–piperazine (1/1) may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of reaction parameters, such as temperature and molar flow ratio, resulting in high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–piperazine (1/1) can undergo various chemical reactions, including:
Condensation Reactions: Formation of amide bonds with other carboxylic acids.
Substitution Reactions: Replacement of hydrogen atoms in the aromatic ring with other functional groups.
Oxidation and Reduction Reactions: Transformation of functional groups within the compound.
Common Reagents and Conditions
Condensation Reactions: Common reagents include coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and solvents like ethanol.
Substitution Reactions: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride.
Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Condensation Reactions: Formation of N-benzoylpiperazine derivatives.
Substitution Reactions: Formation of halogenated benzoic acid–piperazine derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
Benzoic acid–piperazine (1/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid–piperazine (1/1) involves its interaction with molecular targets, such as enzymes and receptors. For example, piperazine is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the paralysis of certain organisms, making it useful as an anthelmintic agent.
Comparison with Similar Compounds
Similar Compounds
- o-Chlorobenzoic Acid–Piperazine
- m-Chlorobenzoic Acid–Piperazine
- p-Chlorobenzoic Acid–Piperazine
- o-Aminobenzoic Acid–Piperazine
- p-Aminobenzoic Acid–Piperazine
Uniqueness
Benzoic acid–piperazine (1/1) is unique due to its specific combination of benzoic acid and piperazine, which imparts distinct chemical and biological properties
Properties
CAS No. |
64129-06-2 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
benzoic acid;piperazine |
InChI |
InChI=1S/C7H6O2.C4H10N2/c8-7(9)6-4-2-1-3-5-6;1-2-6-4-3-5-1/h1-5H,(H,8,9);5-6H,1-4H2 |
InChI Key |
MGTWSCDEMAVXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















